![molecular formula C20H23N5O2 B2608217 6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878726-57-9](/img/structure/B2608217.png)
6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives involves various methods. One method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . This method provides a convenient step for the synthesis of imidazole derivatives without requiring methylation and dehydration steps, which are problematic processes in the previous methods .Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazole derivatives include Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . This reaction provides a convenient step for the synthesis of imidazole derivatives .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
- Medetomidine is widely used as a veterinary sedative and analgesic. It acts as an α2-adrenoceptor agonist, inducing sedation and reducing anxiety in animals during procedures or surgeries. The (S)-enantiomer, dexmedetomidine, is particularly valuable for its anesthetic properties and minimal side effects .
- Although not as extensively studied, some imidazole derivatives exhibit antimicrobial activity . Further research could explore medetomidine’s potential in this area.
- Beyond its medical applications, medetomidine derivatives find use in organic synthesis. For instance:
Veterinary Medicine and Anesthesia
Antimicrobial Properties
Organic Synthesis and Luminescent Materials
properties
IUPAC Name |
6-(2,3-dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-6-10-23-18(26)16-17(22(5)20(23)27)21-19-24(16)11-13(3)25(19)15-9-7-8-12(2)14(15)4/h7-9,11H,6,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVJPVOXVIUMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.